2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide
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Overview
Description
Preparation Methods
The synthesis of 2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide involves several steps. One common synthetic route includes the reaction of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea with formic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide involves its interaction with specific molecular targets. In the context of its parent compound, Prochloraz, it inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to fungal cell death. The compound may also interact with other cellular pathways, contributing to its overall antifungal activity .
Comparison with Similar Compounds
Similar compounds to 2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide include:
N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea: Another metabolite of Prochloraz with similar structural features.
N-[2-(2,4,6-Trichlorophenoxy)ethyl]propylamine: A related compound with a different functional group but similar phenoxyethyl moiety.
Prochloraz: The parent compound from which these metabolites are derived.
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of formyl and hydrazinecarboxamide groups in this compound contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C13H16Cl3N3O3 |
---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
N-[[propyl-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl]amino]formamide |
InChI |
InChI=1S/C13H16Cl3N3O3/c1-2-3-19(13(21)18-17-8-20)4-5-22-12-10(15)6-9(14)7-11(12)16/h6-8H,2-5H2,1H3,(H,17,20)(H,18,21) |
InChI Key |
WECACLZDHAPWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NNC=O |
Origin of Product |
United States |
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